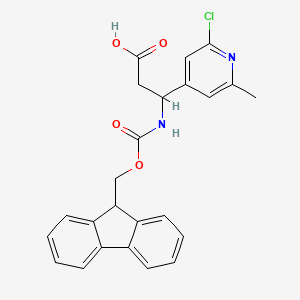

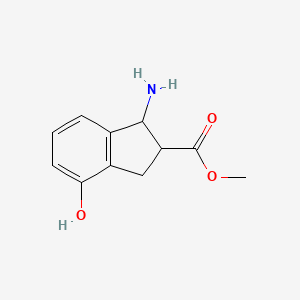

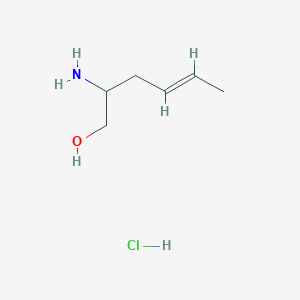

![molecular formula C17H13F2N3O2S2 B2893711 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide CAS No. 893970-54-2](/img/structure/B2893711.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide” belongs to the class of imidazothiazoles . Imidazothiazoles are heterocyclic compounds containing an imidazole ring fused to a thiazole ring. These compounds have been found to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazothiazoles is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Chemical Reactions Analysis

The chemical reactions involving imidazothiazoles are diverse and depend on the substituents present on the ring. For instance, 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones reacted with N-alkylazomethine ylides by [2+3] cycloaddition mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, the IR spectrum of a related compound showed peaks at 1640 cm-1 (C=C) and 1708 cm-1 (C=O) .Applications De Recherche Scientifique

Anticancer Activity

Imidazo[2,1-b][1,3]thiazoles have shown potential as anticancer agents . They can suppress the growth of various cancer cell lines, including kidney, prostate, colon cancer, and leukemia . The structure of these compounds allows for interaction with specific cellular targets, which may inhibit cancer cell proliferation.

Antimicrobial Properties

Compounds with an imidazole ring, such as our subject compound, exhibit significant antimicrobial activity . This includes antibacterial, antifungal, and antiviral properties, making them valuable in the development of new antibiotics and antiseptics.

Anti-inflammatory Uses

The anti-inflammatory properties of imidazole derivatives make them suitable for treating conditions like rheumatoid arthritis . They can modulate the body’s inflammatory response, providing relief from pain and swelling.

Antitubercular Potential

Specific derivatives of imidazo[2,1-b][1,3]thiazole have been evaluated for their antitubercular activity against Mycobacterium tuberculosis . This highlights the potential use of these compounds in combating tuberculosis.

Kinase Inhibition

Some imidazo[2,1-b][1,3]thiazole derivatives exhibit kinase inhibitory activity . Kinases are enzymes that play a crucial role in signal transduction and cell regulation, and their inhibition can be a strategy for treating various diseases, including cancer.

Antioxidant Effects

These compounds can also act as antioxidants , helping to protect cells from damage caused by free radicals. This property is beneficial in preventing oxidative stress-related diseases.

Anthelmintic Applications

Imidazo[2,1-b][1,3]thiazole derivatives, particularly the less saturated ones, have been used as anthelmintics . They are effective in treating infections caused by parasitic worms.

Asymmetric Synthesis Catalysts

The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities to use them as catalysts in asymmetric synthesis . This is important in the production of chiral substances, which are essential in pharmaceuticals.

Mécanisme D'action

Orientations Futures

The future research directions for imidazothiazoles could involve exploring their potential applications in medicine, particularly as anticancer and antiviral agents . Additionally, the synthesis of new imidazothiazole derivatives and the study of their properties could be a promising area of research .

Propriétés

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S2/c18-12-4-5-14(19)16(9-12)26(23,24)21-13-3-1-2-11(8-13)15-10-22-6-7-25-17(22)20-15/h1-5,8-10,21H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZHSKXBZQHVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

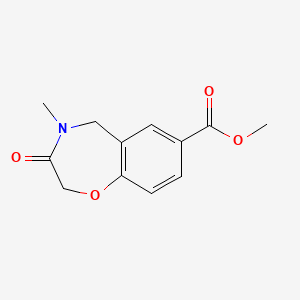

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

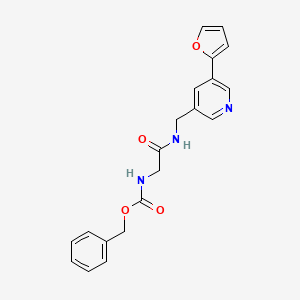

![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)

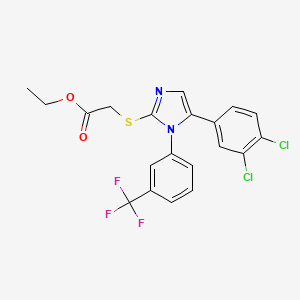

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)